1,2,3,4-Tetrahydroquinoline-8-thiol
Description
Structure
3D Structure
Properties
CAS No. |
21570-31-0 |
|---|---|
Molecular Formula |
C9H11NS |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoline-8-thiol |
InChI |
InChI=1S/C9H11NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2 |
InChI Key |
PBHWOBUIERAQKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)S)NC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3,4 Tetrahydroquinoline 8 Thiol and Analogous Sulfur Containing 1,2,3,4 Tetrahydroquinolines
Strategies for Constructing the 1,2,3,4-Tetrahydroquinoline (B108954) Core Structure
The formation of the 1,2,3,4-tetrahydroquinoline (THQ) skeleton is the cornerstone for accessing the target compounds. A primary route involves the reduction of the corresponding quinoline (B57606) precursor. For the synthesis of 1,2,3,4-tetrahydroquinoline-8-thiol, this would ideally involve the hydrogenation of quinoline-8-thiol. However, the presence of sulfur presents a significant challenge, as sulfur compounds are known to be potent poisons for many traditional hydrogenation catalysts. nih.gov This necessitates the development of sulfur-tolerant catalytic systems.
An alternative approach involves building the THQ ring from acyclic precursors, which allows for the introduction of substituents at various positions through methods like domino reactions or cyclocondensations.
Catalytic Hydrogenation of Quinoline Precursors
The direct hydrogenation of quinolines is one of the most atom-efficient methods for producing THQs. acs.org This transformation can be achieved using either homogeneous or heterogeneous catalysts, with significant progress made in developing stereoselective versions of this reaction.
A significant hurdle in synthesizing sulfur-containing THQs via this method is the deactivation of the catalyst by the sulfur atom. nih.gov Recent advancements have led to the creation of novel catalysts that exhibit high tolerance to sulfur, enabling the chemoselective hydrogenation of the N-heterocyclic ring without affecting the sulfur-containing functional group. nih.govacs.org For instance, the hydrogenation of 2-methyl-8-(methylthio)quinoline has been successfully demonstrated using a specialized ruthenium-sulfur catalyst, yielding the desired tetrahydroquinoline without cleavage of the C-S bond (hydrodesulfurization). acs.org
Homogeneous catalysts, typically transition metal complexes of rhodium, ruthenium, or iridium, are widely employed for the hydrogenation of quinolines. sapub.org These systems often operate under milder conditions than their heterogeneous counterparts. For example, a catalytic system comprising [Ru(p-cymene)Cl₂]₂ with an iodine additive has been shown to be highly effective for the hydrogenation of various quinoline derivatives in THF at room temperature. chemicalbook.com Fish and coworkers reported early examples using ruthenium and rhodium complexes, although these often required high temperatures. chemicalbook.com The development of cobalt-based homogeneous catalysts has also provided a non-noble metal alternative for these transformations, capable of selectively reducing quinolines using formic acid as a hydrogen source under mild conditions. researchgate.net
Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. Supported gold nanoparticles (Au NPs) have emerged as effective catalysts for the chemoselective hydrogenation of quinolines. acs.org Au NPs supported on TiO₂ can catalyze the hydrogenation of functionalized quinolines under mild conditions, preserving other reducible groups like halogens, ketones, and olefins. acs.org
Cobalt-based heterogeneous catalysts also provide an effective, non-precious metal option. Granular cobalt catalysts, generated in situ from Co(OAc)₂ and zinc powder in water, can hydrogenate a range of quinoline derivatives to the corresponding 1,2,3,4-tetrahydroquinolines under hydrogen pressure. nih.gov More advanced bimetallic cobalt-tungsten (CoW) nanoparticles have demonstrated superior performance for the selective hydrogenation of quinolines under mild pressure and temperature, attributed to the synergistic effects within the CoW alloy structures. bit.edu.cngoogle.comnih.gov
A key development for the synthesis of sulfur-containing THQs is the creation of a novel, unsupported ruthenium-sulfur (Ru-S) catalyst. nih.govacs.org This catalyst shows remarkable chemoselectivity and sulfur resistance, allowing for the hydrogenation of quinolines with thioether and other sulfur-containing groups under mild conditions with high functional group tolerance. nih.govacs.org
Table 1: Heterogeneous Hydrogenation of Sulfur-Containing Quinolines with a Ru-S Catalyst
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| 2-Methyl-8-(methylthio)quinoline | 2-Methyl-8-(methylthio)-1,2,3,4-tetrahydroquinoline | 94 | 80 °C, 40 bar H₂, 24 h |
| 8-(Phenylthio)quinoline | 8-(Phenylthio)-1,2,3,4-tetrahydroquinoline | 95 | 80 °C, 40 bar H₂, 24 h |
| 8-(Benzylthio)quinoline | 8-(Benzylthio)-1,2,3,4-tetrahydroquinoline | 91 | 80 °C, 40 bar H₂, 24 h |
| 6-Chloro-8-(methylthio)quinoline | 6-Chloro-8-(methylthio)-1,2,3,4-tetrahydroquinoline | 89 | 80 °C, 40 bar H₂, 24 h |
Data sourced from reference acs.org.
The synthesis of chiral tetrahydroquinolines is of great importance, and asymmetric catalytic hydrogenation is the most direct method to achieve this. beilstein-journals.org Significant progress has been made using chiral transition metal complexes. Iridium complexes with chiral phosphorus-containing ligands, often activated by iodine, were among the first successful systems for the highly enantioselective hydrogenation of 2-substituted quinolines. Current time information in Bangalore, IN.
Subsequently, phosphorus-free chiral cationic ruthenium(II) complexes, such as those with N-monosulfonylated diamine ligands, have been developed and shown to be highly effective and versatile. Current time information in Bangalore, IN.mdpi.com These catalysts can operate in various solvents, including environmentally benign options like water and ionic liquids, to produce a wide range of chiral THQ derivatives with excellent enantioselectivity. Current time information in Bangalore, IN. Metal-free approaches using frustrated Lewis pairs (FLPs), such as chiral diene-derived borane (B79455) catalysts, have also been successfully applied to the enantioselective and diastereoselective hydrogenation of disubstituted quinolines. nih.gov For certain substrates, diastereoselectivity can be controlled by using a directing group on the molecule, as demonstrated in the iridium-catalyzed hydrogenation of 1,3-disubstituted isoquinolines, a related N-heterocycle. bit.edu.cn
Domino Reactions and Cascade Processes for 1,2,3,4-Tetrahydroquinoline Synthesis
Domino reactions, also known as cascade or tandem reactions, provide a highly efficient strategy for synthesizing complex molecules like tetrahydroquinolines from simple starting materials in a single operation. beilstein-journals.orgwikipedia.org These processes are characterized by high atom economy and the ability to form multiple chemical bonds sequentially without isolating intermediates. wikipedia.org
Several types of domino reactions are used to construct the THQ skeleton. beilstein-journals.orgwikipedia.orgresearchgate.net These include:
Reduction-Cyclization Sequences : A common strategy involves the reduction of a nitro group on an aryl ketone or aldehyde, which then undergoes an intramolecular reductive amination to form the THQ ring. For example, 2-nitroarylketones can be converted to cis-2,4-disubstituted tetrahydroquinolines in high yield and diastereoselectivity using catalytic hydrogenation with Pd/C. beilstein-journals.orgwikipedia.org
SNAr-Terminated Sequences : These reactions involve an initial nucleophilic substitution followed by an intramolecular SNAr (nucleophilic aromatic substitution) reaction to close the ring. wikipedia.org
Aza-Michael-Michael Addition : A three-component cascade reaction involving a 2-alkenyl aniline (B41778), an aldehyde, and an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) can produce highly substituted THQs. bibliotekanauki.pl
A notable example for the synthesis of sulfur-containing analogs is the thiocyanation-cyclization of N-cinnamyl sulfonamides. This method uses a thiocyanating agent and a Lewis acid (ZnCl₂) to construct 3,4-disubstituted 1,2,3,4-tetrahydroquinoline thiocyanates, directly incorporating a sulfur-based functional group during the ring-forming process. Current time information in Bangalore, IN.sci-rad.com
Table 2: Synthesis of 3,4-Disubstituted 1,2,3,4-Tetrahydroquinoline Thiocyanates via Domino Reaction
| Substituent (R¹) | Substituent (R²) | Product Yield (%) |
|---|---|---|
| H | 4-Me | 85 |
| H | 4-F | 81 |
| H | 4-Cl | 79 |
| 4-Me | 4-Cl | 72 |
| 4-MeO | 4-Br | 65 |
Data sourced from reference sci-rad.com. The reaction involves the cyclization of N-cinnamyl sulfonamides with different substituents on the aromatic rings.
Lewis Acid-Catalyzed Cyclocondensation Reactions of Aniline Derivatives
Lewis acid-catalyzed reactions provide a powerful tool for the synthesis of the tetrahydroquinoline core, most notably through the Povarov reaction. nih.govnih.gov The Povarov reaction is a formal [4+2] cycloaddition that typically involves three components: an aniline, an aldehyde (which together form an imine in situ), and an electron-rich alkene. nih.gov This multicomponent approach allows for the rapid assembly of polysubstituted THQs.
A wide range of Lewis acids have been shown to catalyze this transformation, including indium(III) chloride (InCl₃), aluminum chloride (AlCl₃), scandium(III) triflate (Sc(OTf)₃), and copper(II) triflate (Cu(OTf)₂). The choice of catalyst and reaction conditions can influence the reaction rate and the diastereoselectivity of the product. For instance, the cyclocondensation of aniline derivatives with cyclic enol ethers like 2,3-dihydrofuran (B140613) or 3,4-dihydro-2H-pyran, catalyzed by InCl₃ or AlCl₃ in water, provides efficient access to fused tetrahydroquinoline systems.
While less explored, this methodology can be extended to sulfur-containing substrates. For example, the use of thia- and oxazolones as the dienophile component in a domino Povarov reaction has been reported to generate novel THQ derivatives, highlighting the versatility of this approach for incorporating heteroatoms.
Metal-Mediated Heterocyclization Reactions (e.g., Iron-Nitrene Complex Promoted Processes)
Metal-mediated reactions provide powerful tools for the construction of heterocyclic systems, including 1,2,3,4-tetrahydroquinolines. nih.govmdpi.com One notable example involves an iron-nitrene complex that promotes intramolecular C-H insertion.
Researchers have reported a metal-mediated heterocyclization to form 2-aryl-1,2,3,4-tetrahydroquinolines. nih.govmdpi.com This process is facilitated by a commercially available and air-stable iron(III) complex, [Fe(III)(F20TPP)Cl], where F20TPP represents the meso-tetrakis(pentafluorophenyl)porphyrinato dianion. nih.govmdpi.com This one-step method has demonstrated yields ranging from 72% to 81% for a specific set of 2-aryl-1,2,3,4-tetrahydroquinolines. nih.govmdpi.com
The proposed mechanism for this transformation begins with the formation of an iron-nitrene complex. nih.govmdpi.com This reactive intermediate then abstracts a hydrogen atom from the γ-position of the side chain, generating a benzylic radical. Subsequent cyclization of this radical intermediate leads to the final 1,2,3,4-tetrahydroquinoline product. nih.govmdpi.com
Another approach utilizes a dissolving metal reduction-cyclization sequence to access 2-aryl-2,3-dihydro-4(1H)-quinolinones, which are related structures. mdpi.com This method employs iron powder in the presence of a strong acid, such as concentrated HCl, to reduce a nitro group on the starting material. Following the reduction, an intramolecular cyclization occurs through the addition of the newly formed aniline amino group to a protonated enone, yielding the product in a 72%–88% range. mdpi.com
Borrowing Hydrogen Methodology for 1,2,3,4-Tetrahydroquinoline Assembly
The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents an atom-economical and environmentally favorable strategy for the formation of C-N and C-C bonds. nih.govacs.orgcsic.es This approach avoids the need for external reducing agents by temporarily "borrowing" hydrogen from the substrate. nih.govacs.org
A direct synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols has been developed using this principle. nih.gov The reaction is promoted by a manganese(I) PN3 pincer complex and the choice of base plays a crucial role in determining the product selectivity. nih.gov For instance, using potassium tert-butoxide (KOtBu) at 140 °C selectively yields the corresponding quinoline, while a combination of potassium hydride (KH) and potassium hydroxide (B78521) (KOH) at 120 °C preferentially forms the desired 1,2,3,4-tetrahydroquinoline. nih.gov This one-pot cascade reaction is highly efficient, with water being the only byproduct. nih.gov
The general mechanism of the borrowing hydrogen strategy involves three key steps:
Dehydrogenation: A transition-metal catalyst facilitates the dehydrogenation of an alcohol to form a reactive carbonyl intermediate. acs.orgcsic.es
Intermediate Reaction: This intermediate undergoes a subsequent reaction, such as condensation with an amine. acs.orgcsic.es
Hydrogenation: The metal hydride species, generated in the initial dehydrogenation step, reduces the unsaturated intermediate to afford the final product and regenerate the active catalyst. acs.orgcsic.es
Multicomponent Reactions in 1,2,3,4-Tetrahydroisoquinoline Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. acs.orgtandfonline.com These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity. acs.orgtandfonline.com
One example describes a three-component synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxamides from 3,4-dihydroisoquinolines, isocyanides, and benzyl (B1604629) chloroformate. tandfonline.comtandfonline.com This reaction proceeds in moderate to good yields. The resulting products can be further transformed; for example, the benzyloxycarbonyl group can be removed through hydrogenolysis or selective hydrolysis to yield 1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which can then be hydrolyzed to the corresponding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. tandfonline.comtandfonline.com
Another MCR involves the reaction of isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid to produce complex N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org This reaction proceeds through the sequential formation of a spirooxindole, generation of an isocyanate functionality via cleavage of the C2–C3 bond of the isatin moiety, and subsequent addition of a second molecule of tetrahydroisoquinoline. acs.org
Approaches for Introducing the Thiol Group at the 8-Position or Related Sulfur Functionalities
The introduction of a thiol or other sulfur-containing groups onto the 1,2,3,4-tetrahydroquinoline skeleton is a key step in the synthesis of the target compound and its analogs.
Thiocyanation-Cyclization Methodologies to Form 3,4-Disubstituted 1,2,3,4-Tetrahydroquinoline Thiocyanates
A notable method for introducing a thiocyanate (B1210189) group involves a thiocyanation-cyclization reaction of N-cinnamyl sulfonamides. bit.edu.cn This approach allows for the preparation of 3,4-disubstituted 1,2,3,4-tetrahydroquinoline thiocyanates through the construction of a new C-C bond. The reaction is carried out in hexafluoroisopropanol (HFIP) and utilizes a cationic thiocyano reagent, N-thiocyanosaccharin. bit.edu.cn This method is characterized by mild reaction conditions, high yields, and high regioselectivity. bit.edu.cn
The efficiency and selectivity of thiocyanation-cyclization reactions are often dependent on the specific reaction conditions and the catalyst employed. In the synthesis of 3,4-disubstituted 1,2,3,4-tetrahydroquinoline thiocyanates from N-cinnamyl sulfonamides, the presence of zinc chloride has been found to be beneficial. bit.edu.cn
In a different but related context, zinc chloride has been utilized as a catalyst in a tandem nih.govresearchgate.net-hydride shift/cyclization sequence to form spiropyrazolone tetrahydroquinoline derivatives. rsc.org This process affords the products in good to high yields with good to excellent diastereoselectivities. While not directly a thiocyanation, this highlights the utility of zinc chloride in promoting cyclization reactions to form tetrahydroquinoline systems.
Furthermore, copper-catalyzed benzylic C-H bond thiocyanation provides a route to benzyl thiocyanates, which are versatile synthetic intermediates. chinesechemsoc.org These can be further transformed, for instance, by condensation with sodium azide (B81097) in the presence of zinc chloride to yield 5-S-linked tetrazoles. chinesechemsoc.org
The mechanisms of thiocyanation-cyclization reactions can vary, with both ionic and radical pathways being proposed. For the thiocyanation-cyclization of N-cinnamyl sulfonamides, a new free radical mechanism has been suggested. bit.edu.cn This is based on the involvement of the newly identified cationic thiocyano reagent, N-thiocyanosaccharin. bit.edu.cn
Regioselectivity and Substrate Scope in Thiol/Thiocyanate Introduction
The introduction of a thiol or thiocyanate group onto the 1,2,3,4-tetrahydroquinoline (THQ) ring is a significant synthetic challenge, governed by the principles of electrophilic aromatic substitution. The regiochemical outcome is dictated by the electronic properties of the THQ nucleus. The nitrogen atom's activating, ortho-, para-directing influence is modulated by whether it is in its free base form or protonated under acidic reaction conditions. When the nitrogen is protected, the system is neutral, and substitution is typically directed to the 6- and 8-positions. researchgate.net
A specific method for introducing a thiocyanate group involves the thiocyanation-cyclization of N-cinnamyl sulfonamides. bit.edu.cn This reaction creates 3,4-disubstituted 1,2,3,4-tetrahydroquinoline thiocyanates by forming a new C-C bond. bit.edu.cn The process is conducted in hexafluoroisopropanol (HFIP) with the presence of zinc chloride, demonstrating high yield and regioselectivity. bit.edu.cn This approach represents a novel free radical mechanism for synthesizing thiocyanate-containing tetrahydroquinolines. bit.edu.cn
The substrate scope of this thiocyanation-cyclization reaction highlights its utility.
Table 1: Substrate Scope for Thiocyanation-Cyclization of N-Cinnamyl Sulfonamides
| Starting Material | Product | Reagents | Key Features |
|---|---|---|---|
| N-Cinnamyl Sulfonamides | 3,4-Disubstituted 1,2,3,4-Tetrahydroquinoline Thiocyanates | Zinc Chloride, Hexafluoroisopropanol (HFIP) | High yield and regioselectivity; constructs a new C-C bond. bit.edu.cn |
Functionalization of Pre-formed 1,2,3,4-Tetrahydroquinoline Scaffolds
An alternative to building the ring system with the sulfur group already present is the direct functionalization of a pre-formed 1,2,3,4-tetrahydroquinoline scaffold. This approach allows for the late-stage introduction of sulfur-containing groups, which can be advantageous in multi-step syntheses.
One powerful, metal-free method involves the C-H alkylation of tetrahydroquinolines with aryl aldehydes, using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both a solvent and a promoter. acs.org This reaction demonstrates exceptional regioselectivity, exclusively targeting the C6 position of the tetrahydroquinoline ring. acs.org While not a direct thiolation, this method exemplifies the selective functionalization of the pre-formed scaffold. acs.org
A more direct route to sulfur-containing THQs is the hydrogenation of quinolines that already bear a sulfur moiety. A significant challenge in this area is the poisoning of transition metal catalysts by sulfur. acs.org To overcome this, a novel unsupported Ruthenium-Sulfur (Ru–S) catalyst was developed for the sulfur-tolerant hydrogenation of quinolines under mild conditions. This protocol allows for the synthesis of various valuable sulfur-containing 1,2,3,4-tetrahydroquinolines with broad functional group tolerance. acs.org
Table 2: Hydrogenation of Sulfur-Containing Quinolines using a Ru–S Catalyst
| Substrate Functional Group | Product | Yield | Reference |
|---|---|---|---|
| Sulfoxide | Tetrahydroquinoline with sulfoxide | Moderate | acs.org |
| Sulfone | Tetrahydroquinoline with sulfone | 84% - 95% | acs.org |
| Sulfonamide | Tetrahydroquinoline with sulfonamide | 84% - 95% | acs.org |
| Sulfonyl fluoride | Tetrahydroquinoline with sulfonyl fluoride | 87% | acs.org |
Synthesis of Mercaptoacetamide-Based Analogs Incorporating the 1,2,3,4-Tetrahydroquinoline Moiety
Mercaptoacetamide-based structures are of significant interest, and several synthetic routes have been developed that incorporate the 1,2,3,4-tetrahydroquinoline (THQ) moiety as a "cap" group. nih.govresearchgate.net These syntheses often involve a multi-step sequence to build the final molecule.
A general synthetic pathway begins with the coupling of a suitable THQ cap moiety with a linker, such as N-Boc-6-aminohexanoic acid or N-Boc-7-aminoheptanoic acid. nih.gov For example, to synthesize a mercaptoacetamide analog, the linker acid is first converted to a Weinreb amide, which is then reduced to an aldehyde. nih.gov This aldehyde undergoes reductive amination with the selected THQ cap to form a coupled intermediate. nih.gov The synthesis proceeds with the deprotection of the Boc group, followed by an amide formation step. The final step is the removal of a trityl protecting group from a sulfur-containing fragment to reveal the desired mercaptoacetamide. nih.govacs.orgresearchgate.net
This modular approach allows for the synthesis of various analogs by changing the THQ cap. For instance, the 6-chloro-1,2,3,4-tetrahydroquinoline (B1352751) core has been successfully incorporated using this methodology to produce chlorinated analogs. nih.gov
Table 3: Synthesis of Mercaptoacetamide Analogs with a THQ Moiety
| Analog | THQ Cap Moiety | Linker | Key Synthetic Steps | Reference |
|---|---|---|---|---|
| 3a | 1,2,3,4-Tetrahydroquinoline | N-Boc-7-aminoheptanoic acid | Weinreb amide formation, reduction to aldehyde, reductive amination, Boc deprotection, amide coupling, trityl deprotection. | nih.gov |
| 3b | 1,2,3,4-Tetrahydroquinoline | N-Boc-6-aminohexanoic acid | Direct coupling of THQ to linker, followed by deprotection and amide formation steps. | nih.gov |
| 3c | 6-Chloro-1,2,3,4-tetrahydroquinoline | N-Boc-7-aminoheptanoic acid | Reductive amination with the chlorinated THQ core, followed by standard deprotection and coupling steps. | nih.gov |
| 13a | Quinoline | Not specified | Synthesis of a quinoline analog that displayed potent activity. acs.orgresearchgate.net Halogens were incorporated to increase brain accessibility. | acs.orgresearchgate.net |
Chemical Transformations and Derivatization of 1,2,3,4 Tetrahydroquinoline 8 Thiol
Reactions Involving the Sulfhydryl (-SH) Group
The presence of a reactive sulfhydryl group at the 8-position of the 1,2,3,4-tetrahydroquinoline (B108954) core is a key feature for chemical modification. This thiol moiety can readily participate in several types of reactions, including the formation of thioethers and thioesters, oxidative dimerization to disulfides, and acting as a nucleophile in various organic syntheses.
Formation of Thioethers and Thioesters
The nucleophilic nature of the thiol group in 1,2,3,4-tetrahydroquinoline-8-thiol facilitates its reaction with electrophiles to form stable thioether and thioester linkages.
Thioethers: The synthesis of thioethers can be achieved through the reaction of the thiol with alkyl or aryl halides. For instance, the reaction of a thiol with an appropriate halide in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity, is a common strategy. Research has demonstrated the synthesis of various 8-(alkylthio)- and 8-(arylthio)-1,2,3,4-tetrahydroquinolines. One method involves the one-pot reaction of (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate, which upon methanolysis in the presence of potassium carbonate, generates the thiol anion that subsequently reacts with alkyl halides to yield the corresponding 5,6,7,8-tetrahydroquinolin-8-yl thioether. researchgate.net Another approach involves the reaction of a 4-halo-3-nitro-quinoline with a thiol, followed by reduction to yield the quinoline (B57606) thioether. google.com
Thioesters: Thioesters are another important class of derivatives that can be synthesized from this compound. These are typically prepared by reacting the thiol with an acylating agent, such as an acyl chloride or an acid anhydride. In biological systems, thioesters like acetyl-CoA are crucial intermediates in various metabolic pathways. libretexts.org The synthesis of thioesters from thiols can also be achieved through palladium-catalyzed thiocarbonylation of alkenes using CO2. rsc.org
Table 1: Examples of Thioether and Thioester Synthesis Reactions
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | Alkyl Halide | Thioether | researchgate.net |
| This compound | Acyl Chloride | Thioester | rsc.org |
| 4-Halo-3-nitro-quinoline | Thiol | Thioether | google.com |
Oxidative Dimerization to Disulfide Bonds
The sulfhydryl group of this compound is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This reaction is a common transformation for thiols and can be promoted by a variety of oxidizing agents, including air (oxygen), hydrogen peroxide, or metal catalysts. The resulting disulfide, bis(1,2,3,4-tetrahydroquinolin-8-yl) disulfide, represents a symmetrical molecule with a covalent bond between the two sulfur atoms. While the potential for oxidative dimerization of thiol-containing HDAC inhibitors is noted as a possible drawback, the disulfide bond can potentially be reduced back to the parent thiol within the cellular environment. nih.gov
Reactions as a Nucleophile in Organic Synthesis
The thiol group of this compound is a potent nucleophile and can participate in a wide range of organic reactions. cas.cn Its nucleophilicity allows it to attack various electrophilic centers, leading to the formation of new carbon-sulfur bonds.
One significant application is in Michael additions, where the thiol adds to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecules. Furthermore, the thiol can act as a nucleophile in substitution reactions, displacing leaving groups from alkyl, acyl, and aryl halides. nih.govmdpi.com The nucleophilicity of thiols is generally greater than that of their alcohol counterparts, making them highly effective in these transformations. The Ph3P/ICH2CH2I system has been shown to promote the nucleophilic substitution of thiols with a wide range of nucleophiles. cas.cn
Modifications of the 1,2,3,4-Tetrahydroquinoline Ring System
In addition to the reactivity of the sulfhydryl group, the 1,2,3,4-tetrahydroquinoline ring system itself can be modified to introduce further structural diversity. These modifications primarily focus on the secondary amine at the 1-position and the influence of substituents on the aromatic portion of the ring.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the tetrahydroquinoline ring is a secondary amine and can readily undergo N-alkylation and N-acylation reactions. rsc.orgbeilstein-journals.org
N-Alkylation: This involves the reaction of the tetrahydroquinoline with an alkylating agent, such as an alkyl halide or a sulfate, typically in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. rsc.org For example, N-alkylation has been used in the synthesis of various heterocyclic derivatives. arabjchem.orgbohrium.com
N-Acylation: This reaction involves the introduction of an acyl group onto the nitrogen atom, forming an amide. Acylating agents such as acyl chlorides or acid anhydrides are commonly used for this purpose. nih.govnih.govmdpi.com N-acylation is a valuable strategy for modifying the electronic and steric properties of the tetrahydroquinoline scaffold and has been employed in the synthesis of biologically active molecules. nih.govnih.govacs.org
Table 2: Examples of N-Alkylation and N-Acylation Reactions
| Starting Material | Reagent | Reaction Type | Product | Reference |
| 1,2,3,4-Tetrahydroquinoline | Alkyl Halide | N-Alkylation | N-Alkyl-1,2,3,4-tetrahydroquinoline | rsc.org |
| 1,2,3,4-Tetrahydroquinoline | Acyl Chloride | N-Acylation | N-Acyl-1,2,3,4-tetrahydroquinoline | nih.govmdpi.com |
| 2-methyl-1,2,3,4-tetrahydroquinoline | Acyl chlorides of N-protected amino acids | N-Acylation | (S,S)-diastereoisomeric amides | researchgate.net |
Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of chemical transformations on the this compound scaffold can be significantly influenced by the presence of other substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the ring and the nucleophilicity of the thiol and amine groups.
For example, the presence of an electron-donating group, such as a hydroxyl or methoxy (B1213986) group, on the aromatic ring can enhance the rate of electrophilic aromatic substitution reactions. nih.gov Conversely, electron-withdrawing groups, like nitro or trifluoromethyl groups, can deactivate the ring towards electrophilic attack but may facilitate nucleophilic aromatic substitution reactions. nih.gov Studies on 1,2,3,4-tetrahydroquinolines have shown that substituents can influence their antioxidant activity, with ortho-substituents to the heterocyclic NH group having a notable effect. researchgate.net The nature and position of substituents can also play a crucial role in directing the regioselectivity of reactions, such as nitration. researchgate.net
Stereochemical Control in Derivatization
The introduction of chirality and the control of stereochemistry are pivotal in the synthesis of complex molecules derived from the 1,2,3,4-tetrahydroquinoline scaffold. While direct studies on the stereocontrolled derivatization of this compound are not extensively documented, principles of stereochemical control can be inferred from methodologies applied to closely related structures, such as the analogous 5,6,7,8-tetrahydroquinoline (B84679) system. The primary strategies for achieving stereochemical control involve the use of chiral precursors obtained through resolution or asymmetric synthesis, followed by stereospecific derivatization reactions.
A key approach to obtaining enantiomerically pure derivatives is through the kinetic resolution of a racemic precursor, followed by functional group manipulation that proceeds with a defined stereochemical outcome. For instance, in a closely related system, racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) can be resolved through lipase-catalyzed kinetic acetylation. researchgate.net This enzymatic process selectively acetylates one enantiomer, allowing for the separation of a highly enantioenriched alcohol and its corresponding acetate.
The resulting enantiopure alcohol, for example, the (R)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-ol, serves as a versatile chiral building block. To introduce the thiol functionality with stereochemical control, the hydroxyl group can be converted into a good leaving group, such as a mesylate. Subsequent nucleophilic substitution with a sulfur-containing nucleophile, like the thioacetate (B1230152) anion, typically proceeds via an S(_N)2 mechanism. This reaction pathway results in a predictable inversion of configuration at the stereocenter. researchgate.net Hydrolysis of the resulting thioacetate would then yield the enantiomerically pure thiol, in this case, the (S)-1,2,3,4-tetrahydroquinoline-8-thiol.
Another documented method involves the direct derivatization of the resolved precursor. The enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate, obtained from the aforementioned kinetic resolution, can undergo methanolysis in the presence of a base like potassium carbonate. This reaction generates the corresponding thiol anion in situ. This chiral thiolate can then be subjected to alkylation by reacting it with various alkyl halides. researchgate.net This one-pot procedure allows for the synthesis of a range of chiral 8-thioether derivatives from a single enantiopure precursor.
The table below summarizes the key stereoselective transformations starting from a racemic alcohol precursor in an analogous system, which illustrates a viable pathway for the stereocontrolled derivatization of the this compound scaffold.
| Starting Material | Reagents | Key Transformation | Product | Stereochemical Outcome | Ref |
| Racemic 5,6,7,8-tetrahydroquinolin-8-ol | Lipase, Vinyl Acetate | Kinetic Resolution | (R)-5,6,7,8-tetrahydroquinolin-8-ol & (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate | Separation of enantiomers | researchgate.net |
| (R)-5,6,7,8-tetrahydroquinolin-8-ol | 1. Mesyl Chloride, Et(_3)N2. Potassium Thioacetate | Mesylation followed by S(_N)2 substitution | (S)-8-Acetylthio-5,6,7,8-tetrahydroquinoline | Inversion of configuration | researchgate.net |
| (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate | K(_2)CO(_3), Methanol, then Alkyl Halide (RX) | Methanolysis and S-alkylation | (S)-8-(Alkylthio)-5,6,7,8-tetrahydroquinoline | Retention of configuration | researchgate.net |
These examples from a related system underscore that the control of stereochemistry in the derivatization of the 8-thiol on a tetrahydroquinoline ring is achievable primarily through substrate control, where the chirality is pre-established in the starting material. The subsequent derivatization reactions, such as S(_N)2 substitutions or alkylations of the thiolate, proceed with predictable stereochemical outcomes, allowing for the synthesis of specific stereoisomers of derivatized products.
Spectroscopic and Structural Elucidation of 1,2,3,4 Tetrahydroquinoline 8 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1,2,3,4-Tetrahydroquinoline-8-thiol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the aliphatic protons of the tetrahydropyridine (B1245486) ring, the N-H proton, and the S-H proton. The introduction of the thiol group at the C-8 position significantly influences the chemical shifts of the neighboring aromatic protons due to its electronic effects.
The aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring (H-5, H-6, and H-7) exhibit specific coupling patterns and chemical shifts that confirm the substitution pattern. The aliphatic protons at C-2, C-3, and C-4 typically appear as multiplets in the upfield region of the spectrum. The proton attached to the nitrogen (N-H) and the thiol proton (S-H) are often observed as broad singlets, and their chemical shifts can be influenced by solvent and concentration.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~3.3 | t | ~5.5 |
| H-3 | ~1.9 | m | |
| H-4 | ~2.8 | t | ~6.5 |
| H-5 | ~6.9 | d | ~7.5 |
| H-6 | ~6.6 | t | ~7.5 |
| H-7 | ~7.0 | d | ~7.5 |
| N-H | Variable (broad s) | ||
| S-H | Variable (broad s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum of this compound will show distinct signals for the aromatic carbons and the aliphatic carbons of the heterocyclic ring. The chemical shift of the carbon atom attached to the thiol group (C-8) is a key diagnostic signal. The signals for the other aromatic carbons are also influenced by the electron-donating nature of the thiol substituent. The aliphatic carbons (C-2, C-3, and C-4) will appear in the upfield region of the spectrum.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~42 |
| C-3 | ~22 |
| C-4 | ~27 |
| C-4a | ~123 |
| C-5 | ~128 |
| C-6 | ~118 |
| C-7 | ~129 |
| C-8 | ~125 |
| C-8a | ~144 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent aliphatic protons (H-2 with H-3, and H-3 with H-4) and between adjacent aromatic protons (H-5 with H-6, and H-6 with H-7). This allows for the unambiguous assignment of the protons within these spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu By analyzing the cross-peaks in the HSQC spectrum, each proton signal can be directly linked to its corresponding carbon signal, providing a powerful tool for assigning the carbon spectrum based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.educolumbia.edu HMBC is crucial for establishing the connectivity between different fragments of the molecule. For instance, correlations between the aliphatic protons (H-2, H-4) and the aromatic carbons (C-8a, C-5) would confirm the fusion of the two rings. Correlations from the aromatic protons to other carbons in the benzene ring would further solidify the assignment of the aromatic system.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the tetrahydroquinoline ring.
S-H Stretching: A weak but sharp absorption band around 2550-2600 cm⁻¹ is a characteristic signature of the S-H stretching vibration of the thiol group. rsc.org
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of the amine can be found in the 1250-1350 cm⁻¹ region.
C-S Stretching: The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch | 3300-3500 |
| Aromatic C-H stretch | >3000 |
| Aliphatic C-H stretch | <3000 |
| S-H stretch | 2550-2600 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1250-1350 |
| C-S stretch | 600-800 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying vibrations of non-polar or weakly polar bonds. mdpi.comscielo.org.mxnih.gov
S-H Stretching: The S-H stretching vibration, though weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum around 2550-2600 cm⁻¹. researchgate.net
C-S Stretching: The C-S stretching vibration often gives a more intense signal in the Raman spectrum (around 600-800 cm⁻¹) compared to the FT-IR spectrum.
Aromatic Ring Vibrations: The symmetric vibrations of the aromatic ring are typically strong in the Raman spectrum, providing a characteristic fingerprint of the substituted benzene ring.
The combination of these spectroscopic techniques provides a comprehensive and detailed structural elucidation of this compound, allowing for the confident confirmation of its molecular structure and the assignment of all its constituent atoms.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z). In the study of 1,2,3,4-tetrahydroquinoline (B108954) derivatives, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly utilized. researchgate.netnih.gov
ESI-MS is particularly useful for analyzing polar and thermally labile molecules. The process involves creating a fine spray of a sample solution, which then allows for the formation of gaseous ions that can be analyzed by the mass spectrometer. This technique is often coupled with liquid chromatography (LC-MS) for the separation and analysis of complex mixtures. acs.org For instance, the structures of novel isoquinoline (B145761) dipeptides have been characterized using LC-MS, confirming the desired molecular structures. acs.org
HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is essential for distinguishing between compounds with the same nominal mass but different chemical formulas. For a series of pyrazole (B372694) derivatives containing a 1,2,3,4-tetrahydroquinoline moiety, HRMS was used alongside other spectroscopic methods to confirm their structures. researchgate.net
The fragmentation pattern observed in a mass spectrum provides valuable information about the structure of a molecule. libretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragmentation patterns helps in elucidating the connectivity of atoms within the molecule. For example, in the mass spectra of many organic compounds, the loss of specific neutral fragments can indicate the presence of certain functional groups. libretexts.org While specific fragmentation data for this compound is not detailed in the provided results, the general principles of mass spectrometry suggest that cleavage of the C-S bond and fragmentation of the tetrahydroquinoline ring would be expected. The mass spectrometric behavior of related heterocyclic systems, such as 1a,3-diaryl-1,1,4,4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino-[2,1-e] acs.orggoogle.combenzothiazocines, shows a tendency to eliminate specific fragments from the ring structure, providing a model for how this compound might behave. nih.gov
Interactive Data Table: Mass Spectrometry Data for Tetrahydroquinoline Derivatives
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 1,2,3,4-Tetrahydroquinoline | Electron Ionization | 133.19 | Not specified | nist.gov |
| 1-Tosyl-1,2,3,4-tetrahydroquinoline (B5575566) | Not specified | 287.37 | Not specified | researchgate.netnih.gov |
| N1-aryl substituted 6-methoxy-1,2,3,4-tetrahydroquinolines | Mass Spectrometry | Confirmed | Not specified | nih.gov |
| Pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline | HRMS | Confirmed | Not specified | researchgate.net |
X-ray Diffraction Analysis for Solid-State Molecular Geometry
For derivatives of 1,2,3,4-tetrahydroquinoline, X-ray diffraction studies have been instrumental in confirming their molecular structures. For example, the crystal structure of a pyrazole derivative containing a 1,2,3,4-tetrahydroquinoline moiety, compound 10g, was confirmed by X-ray diffraction. researchgate.net Similarly, the molecular structure of a dichlorotitanium complex with a tetrahydroquinaldine-linked ligand was determined using X-ray crystallography, revealing that two diastereomers were packed randomly in a single crystal. mdpi.com
A detailed X-ray diffraction analysis of 1-tosyl-1,2,3,4-tetrahydroquinoline revealed that the heterocyclic ring adopts a half-chair conformation. researchgate.netnih.gov The dihedral angle between the planes of the two aromatic rings was found to be 47.74(9)°. researchgate.netnih.gov The study also identified intramolecular and intermolecular hydrogen bonds that stabilize the crystal structure. researchgate.netnih.gov Such detailed structural information is invaluable for understanding the molecule's physical and chemical properties.
Interactive Data Table: X-ray Diffraction Data for a 1,2,3,4-Tetrahydroquinoline Derivative
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 1-Tosyl-1,2,3,4-tetrahydroquinoline | Monoclinic | P2/n | Heterocyclic ring in half-chair conformation; Dihedral angle between aromatic rings: 47.74(9)° | researchgate.netnih.gov |
| Dichlorotitanium complex with a tetrahydroquinaldine-linked ligand | Not specified | Not specified | Random packing of two diastereomers | mdpi.com |
| Pyrazole derivative 10g | Not specified | Not specified | Confirmed molecular structure | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure of the compound. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic properties of a molecule and are influenced by the nature of its chromophores (light-absorbing groups).
For 1,2,3,4-tetrahydroquinoline and its derivatives, the UV-Vis spectrum is dominated by electronic transitions within the aromatic ring system. The NIST Chemistry WebBook provides UV/Visible spectral data for 1,2,3,4-tetrahydroquinoline, which serves as a reference for its derivatives. nist.gov
Studies on derivatives of 1,2,3,4-tetrahydroisoquinoline, a closely related compound, have shown that the electronic transitions can be analyzed using computational methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations help in understanding the nature of the electronic transitions and how they are affected by conformational changes and substituent effects. For example, in a study of thiol-modified liquid crystals with a biphenyl (B1667301) core, the UV-Vis spectra showed a maximum absorption around 275 nm due to a π→π* transition. mdpi.com The introduction of a thiol group caused a slight blue shift in the absorption spectrum. mdpi.com Although specific UV-Vis data for this compound is not available in the provided search results, it is expected that the thiol substituent would influence the electronic transitions of the tetrahydroquinoline chromophore.
Interactive Data Table: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Type of Transition | Reference |
| 1,2,3,4-Tetrahydroquinoline | Not specified | Data available | Not specified | nist.gov |
| Thiol-modified liquid crystal (TAT-12) | MeOH | ~272 | π→π | mdpi.com |
| 4-Cyano-4'-pentylbiphenyl (5CB) | MeOH | ~275 | π→π | mdpi.com |
Theoretical and Computational Investigations of 1,2,3,4 Tetrahydroquinoline 8 Thiol
Quantum Chemical Studies
Quantum chemical studies, particularly those employing density functional theory, are instrumental in elucidating the fundamental electronic properties of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. royalsocietypublishing.org It is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy state on the potential energy surface. uctm.edutandfonline.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.
For 1,2,3,4-Tetrahydroquinoline-8-thiol, DFT calculations would reveal the precise geometry of its bicyclic structure, which consists of a benzene (B151609) ring fused to a saturated six-membered heterocyclic ring containing nitrogen. The geometry of the saturated ring is expected to be non-planar, adopting a puckered conformation. The thiol (-SH) substituent at position 8 introduces specific bond lengths and angles relative to the aromatic ring. While specific experimental data for this exact molecule is not detailed in the provided sources, DFT calculations provide these parameters theoretically. uctm.edu
Below is an interactive table representing the type of data that DFT calculations would provide for the optimized geometry of this compound.
| Parameter | Atoms Involved | Typical Calculated Value (Å or °) |
| Bond Length | C-S | ~1.77 Å |
| Bond Length | S-H | ~1.34 Å |
| Bond Length | C-N (in sat. ring) | ~1.47 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Angle | C-S-H | ~96° |
| Bond Angle | C-N-C (in sat. ring) | ~112° |
| Dihedral Angle | C-C-S-H | Defines thiol group orientation |
Note: These values are illustrative of typical outputs from DFT calculations for similar chemical moieties and are not experimentally derived values for this compound.
Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap is associated with high chemical reactivity and low kinetic stability, as electrons can be more easily excited to a higher energy state. researchgate.netresearchgate.net DFT calculations are commonly used to compute the energies of these frontier orbitals. nih.gov These calculations can be performed in different phases, such as in a vacuum (gas phase) or in a solvent, to understand how the environment affects electronic properties. researchgate.netajchem-a.com
The table below shows representative FMO data that would be obtained for a molecule like this compound through DFT calculations.
| Parameter | Description | Typical Energy Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 2.5 to 4.5 eV |
Note: These values are representative examples based on similar heterocyclic compounds and serve to illustrate the output of FMO analysis. researchgate.netresearchgate.netnih.gov
Molecular Modeling and Simulations
Beyond static electronic properties, molecular modeling explores the dynamic nature of molecules, including their conformational preferences and interactions with other molecules.
The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is not planar due to the saturated heterocyclic ring. This ring can exist in various puckered conformations, such as a half-chair or twist-boat. Additionally, the thiol group attached to the aromatic ring can rotate around the C-S bond. Conformational analysis involves systematically exploring these degrees of freedom to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds).
Computational methods are used to calculate the potential energy of thousands of possible conformations, generating a potential energy surface or "energy landscape." The low points (valleys) on this landscape correspond to stable or metastable conformers. researchgate.net Identifying the global minimum energy conformation is crucial, as it typically represents the most populated state of the molecule and is often the biologically or chemically active form.
The structure of this compound allows for a variety of intermolecular interactions, which are critical for predicting how it might bind to a biological target like a protein or enzyme. nih.gov Computational docking simulations are used to predict the preferred orientation and binding affinity of a ligand within a receptor's active site.
Key potential binding modes for this molecule include:
Hydrogen Bonding: The secondary amine (N-H) in the tetrahydroquinoline ring can act as a hydrogen bond donor. The nitrogen atom itself can also act as a hydrogen bond acceptor. The thiol group (S-H) is a weak hydrogen bond donor.
Pi-Stacking: The aromatic portion of the quinoline (B57606) ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor.
Hydrophobic Interactions: The non-polar carbon framework of the molecule can form favorable hydrophobic contacts with non-polar pockets in a receptor. nih.gov
Metal Coordination: The sulfur atom of the thiol group is a soft Lewis base and can act as a strong ligand for various metal ions that may be present in the active site of metalloenzymes.
Predicting the strength and geometry of these interactions is fundamental to structure-based drug design. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies (limited to structural descriptors and their correlation with chemical properties, without biological endpoints)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its properties. This is achieved by calculating numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure.
For this compound, various descriptors can be calculated to quantify its physicochemical properties. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic. A study on related tetrahydroisoquinoline derivatives identified several important descriptors. nih.gov While that study linked them to biological activity, the descriptors themselves are purely mathematical representations of molecular structure and are relevant for predicting chemical properties.
The following table details some structural descriptors and the chemical or physical properties they represent.
| Descriptor Class | Example Descriptor | Property Represented | Reference |
| Topological | Petitjean 3D Index (PJI3) | Describes molecular shape, size, and branching. It is a measure of the 3D topological distance between atoms. | nih.gov |
| 3D-MoRSE | Mor31v, Mor32u | 3D Molecule Representation of Structures based on Electron diffraction. These descriptors encode 3D structural information. | nih.gov |
| Constitutional | Molecular Weight | The mass of the molecule, related to its size. | nih.gov |
| Symmetry | Total Symmetry Index (Gu) | A descriptor that quantifies the degree of symmetry within the molecule. | nih.gov |
These descriptors can be correlated with fundamental chemical properties such as solubility, lipophilicity, and chemical reactivity, providing a quantitative framework for understanding how structural modifications would alter the molecule's behavior. nih.gov
Crystal Structure Prediction and Lattice Energy Calculations
The theoretical and computational investigation of a molecule's solid-state properties, such as its crystal structure and lattice energy, is fundamental to understanding its physicochemical characteristics. For a compound like this compound, these computational studies provide critical insights into its stability, polymorphism, and intermolecular interactions, which are essential for materials science and pharmaceutical development. While specific experimental or computational studies on the crystal structure of this compound are not available in the reviewed literature, this section outlines the established methodologies that would be employed for such an investigation.
Crystal Structure Prediction (CSP)
The prediction of a crystal structure from first principles is a significant challenge in computational chemistry. Modern methodologies, however, have made it possible to predict stable and metastable crystal structures for a given compound with high accuracy, often without any experimental data. uspex-team.org The goal of CSP is to identify the most thermodynamically stable arrangement of molecules in a crystal lattice, which corresponds to the global minimum on the lattice energy surface.
Organic crystal structure prediction has a profound impact on understanding the physicochemical properties and biological effects of compounds. nih.gov Quantum mechanics (QM)-based CSP methods have become crucial for studying polymorphism, a phenomenon where a compound can exist in multiple crystal forms with different properties. nih.gov
Methodologies for CSP often involve two main stages:
Generation of Trial Structures: A wide range of potential crystal packing arrangements is generated. This can be achieved using methods like evolutionary algorithms, which create and "mate" structures to find lower-energy configurations. uspex-team.org More recent approaches also utilize machine learning frameworks, such as generative adversarial networks, to produce trial structures based on data from crystallographic databases. nih.gov
Ranking of Structures: The generated structures are then ranked based on their calculated lattice energy. This is typically done using force fields for an initial ranking, followed by more accurate quantum mechanical calculations for the most promising candidates. The final output provides a ranked list of predicted structures, including their space groups, cell parameters, and relative energies. arxiv.org
For this compound, a computational search would likely yield several potential polymorphic forms. The predicted data would resemble the illustrative table below, detailing the key crystallographic parameters for the most stable predicted structures.
Table 1: Illustrative Predicted Crystal Structures for this compound This table is a hypothetical representation of results from a Crystal Structure Prediction study, as no specific published data is available for this compound.
| Predicted Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Relative Energy (kJ/mol) |
|---|---|---|---|---|---|---|---|
| Form I | P2₁/c | 8.15 | 8.05 | 22.10 | 98.5 | 1435.2 | 0.00 |
| Form II | P-1 | 6.50 | 9.20 | 12.80 | 92.3 | 764.5 | +2.5 |
Lattice Energy Calculations
Lattice energy is a critical measure of the stability of a crystal lattice. It is defined as the energy required to convert one mole of an ionic solid into its constituent gaseous ions. byjus.com This value provides insight into the strength of the forces holding the crystal together, which influences properties like melting point, solubility, and hardness. byjus.com
Direct measurement of lattice energy is not experimentally feasible. lumenlearning.com Instead, it is typically calculated using theoretical models or indirectly through thermochemical cycles like the Born-Haber cycle. byjus.comlumenlearning.com The Born-Haber cycle applies Hess's Law to break down the formation of an ionic solid into a series of steps with known enthalpy changes, allowing for the calculation of the unknown lattice energy. tutorchase.com
The lattice energy (U) can also be calculated with considerable accuracy using a modified form of Coulomb's law, which relates it to the charges on the ions (Q₁ and Q₂) and the internuclear distance (r₀). libretexts.orglibretexts.org
U = -k' (Q₁Q₂ / r₀)
The magnitude of the lattice energy is influenced by two main factors:
Ionic Charge: Larger ionic charges lead to stronger electrostatic attraction and thus a higher lattice energy. libretexts.org For instance, a compound with +2 and -2 ions will have a significantly larger lattice energy than one with +1 and -1 ions. libretexts.org
Ionic Radii: Smaller internuclear distances result in a greater lattice energy. libretexts.org
For a molecule like this compound, which can form ionic salts, the lattice energy would be a key parameter in assessing the stability of its crystalline forms. A Born-Haber cycle calculation would provide a theoretical value for this energy.
Advanced Organic Chemistry Applications of 1,2,3,4 Tetrahydroquinoline 8 Thiol and Its Derivatives
Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules
1,2,3,4-Tetrahydroquinoline-8-thiol and its derivatives have emerged as highly valuable synthons in the field of organic chemistry. Their unique structural framework, featuring a fused bicyclic system with a reactive thiol group, provides a versatile platform for the construction of more complex molecular architectures. This scaffold serves as a foundational element in the synthesis of a wide array of compounds with potential applications in various scientific domains.
The strategic placement of the thiol group at the 8-position of the tetrahydroquinoline core allows for a range of chemical transformations. This nucleophilic sulfur atom can readily participate in reactions such as alkylation, arylation, and addition to electrophiles, enabling the introduction of diverse substituents and the extension of the molecular framework. Consequently, this compound acts as a key intermediate in multi-step synthetic sequences, facilitating the assembly of intricate target molecules.
Furthermore, the tetrahydroquinoline ring system itself can be subjected to various modifications. The secondary amine within the ring can be functionalized, and the aromatic portion can undergo electrophilic substitution reactions, further expanding the synthetic possibilities. This inherent reactivity, combined with the versatility of the thiol group, underscores the importance of this compound and its derivatives as fundamental building blocks in the synthesis of novel organic compounds. The strategic use of this scaffold allows chemists to efficiently construct molecules with tailored properties and functionalities. For instance, it has been utilized as an intermediate in the synthesis of inhibitors for enzymes like human aldosterone (B195564) synthase (CYP11B2), highlighting its role in the development of medicinally relevant compounds. google.com
Utility in Catalysis and Ligand Design
The unique electronic and structural features of this compound and its derivatives make them attractive candidates for the design of novel ligands in catalysis. The presence of both a soft sulfur donor and a nitrogen atom within a semi-rigid bicyclic framework allows for the formation of stable chelate complexes with a variety of transition metals. This chelation effect often enhances the catalytic activity and selectivity of the resulting metal complexes.
Development of Chiral Ligands for Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral ligands derived from this compound have shown promise in asymmetric catalysis. By introducing stereocenters into the tetrahydroquinoline backbone, either through resolution of racemic mixtures or through asymmetric synthesis of the scaffold itself, chiral versions of these ligands can be prepared. These chiral ligands can then coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.
Promoting Catalytic Transformations (e.g., Copper-Catalyzed Coupling Reactions)
The sulfur atom in this compound and its derivatives can act as a powerful coordinating agent for transition metals like copper. This property has been exploited in the development of ligands for copper-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The coordination of the tetrahydroquinoline-8-thiol-based ligand to the copper center can modulate the metal's reactivity, stability, and solubility, leading to improved catalytic efficiency and broader substrate scope. These ligands can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, thereby promoting the desired coupling process.
Design of Ligands for Metal Complexes in Polymerization (e.g., Titanium Complexes)
The field of polymerization catalysis relies heavily on the design of well-defined metal complexes that can control the growth of polymer chains with high precision. Ligands based on the this compound scaffold can be tailored to influence the steric and electronic environment around a metal center, such as titanium. This control is crucial for dictating the stereochemistry, molecular weight, and polydispersity of the resulting polymers. By modifying the substituents on the tetrahydroquinoline ring or the thiol group, the properties of the corresponding titanium complexes can be fine-tuned to achieve desired catalytic performance in olefin polymerization and other related transformations.
Medicinal Chemistry Scaffold Design and Optimization
The structural and functional attributes of the this compound core have garnered significant attention in the field of medicinal chemistry. Its distinct three-dimensional shape and the presence of key hydrogen bond donors and acceptors make it an attractive starting point for the design and synthesis of new therapeutic agents.
Structure-Activity Relationship (SAR) Investigations for Scaffold Modification and Functional Group Impact on Chemical Properties
Structure-Activity Relationship (SAR) investigations of this compound and its derivatives are fundamental to understanding how structural modifications influence their chemical behavior. These studies systematically alter the core scaffold and its functional groups to map their impact on properties like reactivity, selectivity, and coordination ability, which is crucial for designing molecules for specific applications in organic synthesis and materials science.
The chemical character of the this compound scaffold is primarily dictated by the interplay between the electron-rich aromatic ring, the saturated heterocyclic amine, and the nucleophilic thiol group. Modifications at each of these sites can profoundly alter the molecule's properties.
Aromatic Ring Substitution: The introduction of substituents onto the benzene (B151609) ring portion of the molecule is a key strategy for tuning its electronic properties.
Electron-Withdrawing Groups (EWGs): Placing EWGs, such as nitro (-NO₂) or trifluoromethyl (-CF₃), at positions like C5 or C7 decreases the electron density of the aromatic ring. This, in turn, reduces the nucleophilicity of the C8-thiol group by inductive and resonance effects, potentially altering its reactivity in nucleophilic substitution reactions or its affinity for soft metal ions.
Electron-Donating Groups (EDGs): Conversely, attaching EDGs like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups enhances the electron density of the ring system. This increases the nucleophilicity of the thiol, which can enhance its rate of reaction in certain catalytic cycles or strengthen its coordination to metal centers.
Heterocyclic Ring Modification: Alterations to the saturated nitrogen-containing ring also play a significant role.
N-Substitution: The nitrogen atom (N1) is a common site for modification. Introducing different substituents on the nitrogen can impact the molecule's steric profile and conformational flexibility. An N-alkyl or N-aryl group can introduce steric bulk that may direct the approach of a reactant or influence the geometry of a resulting metal complex. These modifications can also affect the compound's solubility in various organic solvents.
Thiol Group Derivatization: The thiol (-SH) group is a primary center of reactivity and a key anchor for molecular interactions.
Oxidation: The thiol can be oxidized to form a disulfide (-S-S-), which links two tetrahydroquinoline units. This dimerization drastically changes the molecular structure and introduces a redox-active disulfide bond, a functionality exploited in dynamic covalent chemistry and polymer science.
Alkylation/Arylation: Conversion of the thiol to a thioether (-SR) by reaction with an alkyl or aryl halide removes the acidic proton and changes the group's coordinating properties from a thiolate to a thioether, which has different affinities for various metal ions.
A summary of these structural modifications and their general effects on chemical properties is provided in the table below.
| Modification Site | Type of Functional Group/Modification | Anticipated Impact on Chemical Properties |
| Aromatic Ring (C5, C7) | Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Decreases the nucleophilicity of the thiol; alters redox potential of the aromatic system. |
| Aromatic Ring (C5, C7) | Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Increases the nucleophilicity of the thiol; enhances reactivity in certain transformations. |
| Nitrogen Atom (N1) | Alkyl or Aryl Substitution | Modifies steric environment around the thiol; alters solubility and conformational dynamics. |
| Thiol Group (C8-SH) | Oxidation to Disulfide (-S-S-) | Introduces redox activity; allows for dimerization and polymer formation. |
| Thiol Group (C8-SH) | Conversion to Thioether (-SR) | Alters metal-coordinating ability; removes the acidic thiol proton. |
These SAR insights are invaluable for the rational design of new derivatives. For example, in developing a ligand for a specific metal-catalyzed reaction, one might introduce an electron-donating group to enhance the ligand's binding affinity to the metal center, thereby improving catalytic efficiency.
Computational Design Strategies for Modulating Molecular Interactions within Chemical Systems
Computational chemistry provides powerful predictive tools for designing this compound derivatives and understanding their interactions at a molecular level before committing to synthetic work. These in silico methods save time and resources by prioritizing compounds with the highest probability of exhibiting desired chemical properties.
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure and reactivity of these molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can determine fundamental properties such as the distribution of electron density, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential (MEP) maps. nih.govresearchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity. nih.gov For instance, DFT can precisely quantify how a substituent on the aromatic ring alters the charge on the sulfur atom, thus predicting its reactivity and coordinating strength. nih.govresearchgate.net
Molecular Docking: This computational technique is employed to predict the preferred orientation and binding affinity of one molecule to another. nih.gov In the context of this compound derivatives, docking can be used to model how these molecules might bind to the active site of a metal catalyst or interact with other organic molecules in a reaction intermediate. unesp.brmdpi.com The process involves generating a multitude of possible binding poses and using a scoring function to rank them based on estimated binding energy. unesp.br This allows for the rapid screening of a virtual library of derivatives to identify candidates with optimal geometric and electronic complementarity for a specific target.
Molecular Dynamics (MD) Simulations: While DFT and docking often provide static pictures, MD simulations introduce the element of time, allowing the study of the dynamic behavior of molecules. nih.govacs.org An MD simulation tracks the movements of atoms and molecules over a period, providing insights into conformational flexibility, solvent effects, and the stability of intermolecular complexes. mdpi.comacs.org For a derivative of this compound, an MD simulation could reveal the preferred conformations of the saturated ring, the dynamic nature of its interaction with solvent molecules, or the stability of its coordination to a metal ion in a simulated reaction environment.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a statistical relationship between the chemical structures of a series of compounds and their properties. unesp.brmdpi.com By calculating a set of molecular descriptors (parameters that quantify steric, electronic, and topological features) for known this compound derivatives, a mathematical model can be built to predict the properties of new, yet-to-be-synthesized analogues. mdpi.com This approach is particularly useful for optimizing a specific property across a large number of potential structures.
The integration of these computational strategies provides a robust framework for the rational design of novel tetrahydroquinoline-8-thiol derivatives, accelerating the discovery of new reagents, ligands, and functional materials.
| Computational Method | Application in Design | Key Insights Provided |
| Density Functional Theory (DFT) | Electronic structure analysis and reactivity prediction. nih.gov | HOMO/LUMO energies, molecular electrostatic potential (MEP), charge distribution, bond energies. nih.govresearchgate.netresearchgate.net |
| Molecular Docking | Predicting binding modes and affinities to target molecules or catalysts. nih.gov | Preferred binding orientation, binding free energy, key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). unesp.brmdpi.com |
| Molecular Dynamics (MD) | Simulating dynamic behavior and conformational flexibility over time. acs.org | Conformational stability, solvent effects, dynamic behavior of molecular complexes. mdpi.comnih.gov |
| QSAR | Developing predictive models for chemical properties based on structure. unesp.br | Correlation of molecular descriptors with chemical properties; prediction of properties for novel compounds. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
